Peramivir

Übersicht

Beschreibung

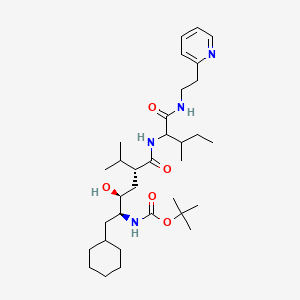

Peramivir is an antiviral drug developed by BioCryst Pharmaceuticals for the treatment of influenza. It is a neuraminidase inhibitor, acting as a transition-state analogue inhibitor of influenza neuraminidase, thereby preventing new viruses from emerging from infected cells . This compound is administered intravenously and is used to treat acute uncomplicated influenza in patients aged two years and older .

Wissenschaftliche Forschungsanwendungen

Peramivir has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of neuraminidase inhibitors.

Biology: Investigated for its effects on viral replication and host cell interactions.

Medicine: Clinically used to treat influenza infections, especially in cases where other treatments are ineffective.

Industry: Employed in the development of new antiviral drugs and formulations.

Wirkmechanismus

Target of Action

Peramivir is an antiviral agent developed to treat influenza A/B . The primary target of this compound is the neuraminidase enzyme of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

This compound acts as a neuraminidase inhibitor . It works by binding to the neuraminidase enzyme, thereby preventing the enzyme from cleaving sialic acid residues on the surface of the infected cell . This inhibition prevents new viruses from emerging from infected cells .

Biochemical Pathways

The inhibition of neuraminidase disrupts the life cycle of the influenza virus, preventing the release of new viral particles and thus limiting the spread of the virus within the host . This action can help to alleviate the symptoms of influenza and shorten the duration of the illness.

Pharmacokinetics

This compound is administered intravenously, which results in 100% bioavailability . It has an elimination half-life of 7.7 to 20.8 hours in patients with normal renal function . The primary route of excretion for this compound is through the kidneys .

Result of Action

The molecular effect of this compound is the inhibition of the neuraminidase enzyme, which prevents the release of new virus particles from infected cells . On a cellular level, this results in a reduction of viral load within the host. Clinically, this leads to the alleviation of influenza symptoms and a reduction in the duration of the illness .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the prevalence of different strains of influenza in a given season may impact the effectiveness of this compound, as different strains may have varying levels of susceptibility to neuraminidase inhibitors . Additionally, the patient’s health status and immune response can also influence the drug’s efficacy .

Biochemische Analyse

Biochemical Properties

Peramivir plays a crucial role in biochemical reactions by inhibiting the activity of the influenza virus neuraminidase enzyme. This enzyme is responsible for cleaving sialic acid residues from glycoproteins, which is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the host . The interaction between this compound and neuraminidase is highly specific, with this compound acting as a transition-state analogue inhibitor, binding to the active site of the enzyme and blocking its function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In infected cells, this compound inhibits the release of new viral particles, thereby reducing the spread of the virus. This inhibition leads to a decrease in viral load and alleviation of influenza symptoms . Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, in macrophages, which can help mitigate the cytokine storm associated with severe influenza and other viral infections . This reduction in cytokine production is partly mediated by the inhibition of NF-κB activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the influenza virus neuraminidase enzyme. This compound acts as a transition-state analogue inhibitor, mimicking the natural substrate of the enzyme and preventing its catalytic activity . This binding inhibits the cleavage of sialic acid residues from glycoproteins, thereby blocking the release of new viral particles from infected cells . Additionally, this compound’s inhibition of neuraminidase activity leads to a reduction in viral replication and spread within the host .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and retains its antiviral activity over extended periods when stored under appropriate conditions . In in vitro studies, this compound has been shown to significantly reduce viral load and alleviate influenza symptoms within a few days of administration . Long-term studies in animal models have demonstrated that this compound can effectively reduce viral replication and improve survival rates in infected animals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater reductions in viral load and improved clinical outcomes . At very high doses, this compound can cause adverse effects, such as gastrointestinal disorders and decreased neutrophil counts . These adverse effects are generally mild to moderate and self-limiting .

Metabolic Pathways

This compound does not undergo significant metabolism in humans, with renal clearance of unchanged drug accounting for approximately 90% of total clearance . This high renal clearance rate indicates that this compound is primarily excreted unchanged in the urine. The elimination half-life of this compound is approximately 20 hours in healthy volunteers .

Transport and Distribution

This compound is administered intravenously, which allows for rapid distribution throughout the body. It is transported in the bloodstream and distributed to various tissues, including the respiratory tract, where it exerts its antiviral effects . This compound does not undergo significant metabolism, and its distribution is primarily influenced by renal clearance .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm of infected cells, where it interacts with the influenza virus neuraminidase enzyme . This interaction occurs at the cell membrane, where neuraminidase is located. This compound’s binding to neuraminidase inhibits the enzyme’s activity and prevents the release of new viral particles from the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Peramivir is synthesized through a multi-step process involving the formation of a cyclopentane ring structure. The synthesis begins with the preparation of a key intermediate, which is then subjected to various chemical reactions to introduce the necessary functional groups. The final step involves the formation of the carbamimidoylamino group, which is crucial for the drug’s activity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The drug is produced in sterile conditions to prevent contamination, and the final product is formulated for intravenous administration .

Analyse Chemischer Reaktionen

Types of Reactions: Peramivir undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include intermediates with modified functional groups that are essential for the drug’s antiviral activity .

Vergleich Mit ähnlichen Verbindungen

Oseltamivir (Tamiflu): Another neuraminidase inhibitor used to treat influenza. Unlike peramivir, oseltamivir is administered orally.

Zanamivir (Relenza): A neuraminidase inhibitor that is inhaled for the treatment of influenza.

Laninamivir: A long-acting neuraminidase inhibitor approved in Japan for the treatment of influenza.

Uniqueness of this compound: this compound is unique among neuraminidase inhibitors due to its intravenous administration, which allows for rapid delivery and high bioavailability. This makes it particularly useful in severe cases of influenza where other treatments may not be effective .

Eigenschaften

Key on ui mechanism of action |

Peramivir is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells. |

|---|---|

CAS-Nummer |

330600-85-6 |

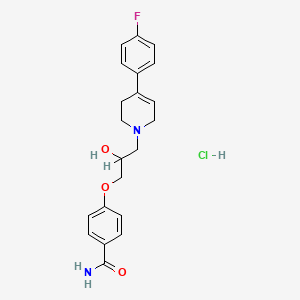

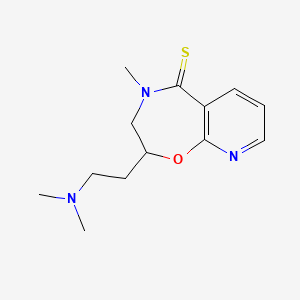

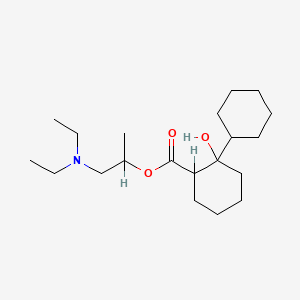

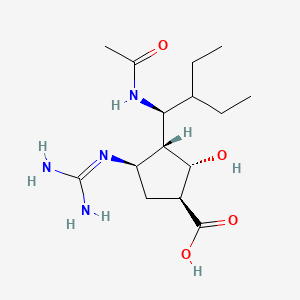

Molekularformel |

C15H28N4O4 |

Molekulargewicht |

328.41 g/mol |

IUPAC-Name |

(1S,2S,3S,4R)-3-(1-acetamido-2-ethylbutyl)-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12?,13+/m0/s1 |

InChI-Schlüssel |

XRQDFNLINLXZLB-GKWMMFDUSA-N |

SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |

Isomerische SMILES |

CCC(CC)C([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C |

Kanonische SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

330600-85-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid BCX 1812 BCX-1812 BCX1812 peramivir Rapivab RWJ 270201 RWJ-270201 RWJ270201 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.